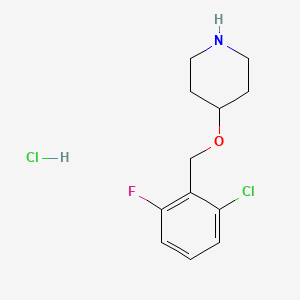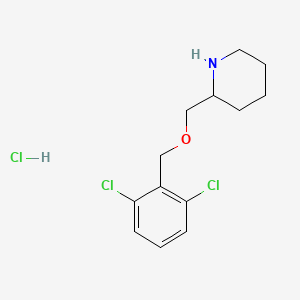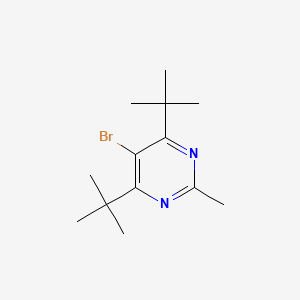
4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride
Vue d'ensemble
Description
4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride, also known as CFM-2, is a chemical compound that has been widely studied in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride is not fully understood, but it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. This compound has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in motor control and reward processing. This compound has also been found to enhance the activity of glutamate receptors, which are important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are important for the survival and function of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which are believed to be major contributors to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are a number of future directions for research on 4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride. One area of interest is the development of more potent and selective analogs of this compound that can be used for the treatment of specific neurological disorders. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in humans.
Applications De Recherche Scientifique
4-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, this compound has been found to reduce the accumulation of beta-amyloid plaques, which are believed to be a major contributor to the pathogenesis of the disease. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Propriétés
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCYCHTWTFUFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3229845.png)




![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B3229880.png)



![[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3229915.png)


